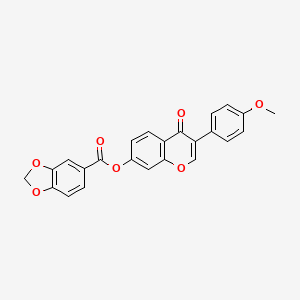

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O7/c1-27-16-5-2-14(3-6-16)19-12-28-21-11-17(7-8-18(21)23(19)25)31-24(26)15-4-9-20-22(10-15)30-13-29-20/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOUKSCMDUOVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone core. This is followed by esterification with 1,3-benzodioxole-5-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield a hydroxylated chromenone.

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a probe for studying enzyme interactions due to its chromenone core.

Industry: The compound can be used in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The chromenone core is known to interact with tubulin, a protein involved in cell division, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Properties and Bioactivity

Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl analog (CAS 349565-39-5) exhibits increased molecular weight (500.07 g/mol) and lipophilicity compared to the target compound. CF₃ groups are known to enhance metabolic stability and membrane permeability, making this analog a candidate for pharmaceutical applications.

Polar Functional Groups (e.g., Ethoxycarbonyl) :

- The ethoxycarbonyl-substituted compound (CAS 858766-55-9) introduces a polar ester group, which may improve aqueous solubility but reduce passive diffusion across biological membranes.

Positional Isomerism (e.g., 3-Methoxy vs. 4-Methoxy): The 3-methoxyphenoxy analog (CAS 859138-57-1) shifts the methoxy group from the para to meta position, altering electronic distribution and hydrogen-bonding capacity. This could modulate interactions with targets such as cytochrome P450 enzymes or antioxidant proteins.

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is , with a molecular weight of 414.38 g/mol. The compound features a chromene core substituted with a methoxy group and a benzodioxole moiety, which may influence its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of chromenes have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study found that certain furochromene derivatives demonstrated moderate inhibition against COX-2 and lipoxygenases, suggesting that 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate may also possess similar inhibitory effects .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. The presence of phenolic groups in its structure can contribute to its ability to scavenge free radicals. In vitro studies on related compounds have shown promising results in reducing oxidative stress markers, indicating potential for use in conditions associated with oxidative damage .

The mechanism by which 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as COX and lipoxygenases.

- Free Radical Scavenging : Its antioxidant properties could stem from the ability to donate electrons to free radicals, thus neutralizing them.

- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate, and what analytical methods validate its purity?

- Methodology : The compound can be synthesized via esterification or coupling reactions between chromene and benzodioxole precursors. For example, LC-MS (Liquid Chromatography-Mass Spectrometry) is critical for confirming molecular weight and purity, as demonstrated in studies of structurally similar chromene derivatives . HPLC (High-Performance Liquid Chromatography) with UV detection is recommended for quantifying impurities, particularly for oxygen-sensitive intermediates .

Q. How is the compound structurally characterized, and what tools are essential for confirming its crystalline form?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D molecular geometry. Software suites like SHELX (for structure solution/refinement) and WinGX (for data visualization) are widely used . Complement with FT-IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹) and NMR (¹H/¹³C) for verifying methoxy and aromatic proton environments .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodology : Start with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., PC-3, MGC-803) at concentrations ≤10 µM. Include antioxidant screening via DPPH/ABTS radical scavenging and anti-inflammatory tests (e.g., COX-2 inhibition). Reference protocols from studies on analogous chromene derivatives .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during structural refinement?

- Methodology : Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement for disordered atoms. Validate refinement with R-factor convergence (<5%) and goodness-of-fit (GOF) ~1.0. Cross-check using ORTEP for Windows to visualize thermal ellipsoids and identify over-constrained regions .

Q. What strategies address contradictions in bioassay results (e.g., high cytotoxicity but low selectivity)?

- Methodology : Perform dose-response profiling (IC₅₀) across multiple cell lines to assess selectivity. Use transcriptomics (RNA-seq) or proteomics (western blot) to identify off-target effects. For example, MAPK/Wnt pathway analysis clarified mechanisms in a related antiproliferative chromene-dithiocarbamate hybrid .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodology : Employ DFT (Density Functional Theory) to calculate electrostatic potential surfaces and identify sites for derivatization (e.g., methoxy group substitution). Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or β-catenin. Validate predictions with SAR (Structure-Activity Relationship) studies .

Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.